N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]-4-(trifluoromethyl)aniline
Description
This compound is a structurally complex molecule featuring a conjugated enamine backbone with dual trifluoromethyl (-CF₃) groups, a 3-chloro-5-(trifluoromethyl)pyridine moiety, and a methoxyimino substituent. The (1Z,3E) stereochemistry and conjugated system may enhance stability and interaction with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxy-3-[4-(trifluoromethyl)phenyl]iminoprop-1-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF6N3O/c1-28-27-8-10(15-14(18)6-12(9-26-15)17(22,23)24)7-25-13-4-2-11(3-5-13)16(19,20)21/h2-9,27H,1H3/b10-8+,25-7? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZIEPZWVIOCPM-FFAVJCDJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=C(C=NC1=CC=C(C=C1)C(F)(F)F)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=C(\C=NC1=CC=C(C=C1)C(F)(F)F)/C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The compound’s preparation follows three primary stages:
- Synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde
- Oxime formation with methoxyamine
- Condensation with 4-(trifluoromethyl)aniline
Key challenges include controlling the (1Z,3E)-stereochemistry and optimizing yields amid the compound’s steric and electronic complexity.
Preparation of Pyridine Intermediate
The 3-chloro-5-(trifluoromethyl)pyridine moiety is synthesized via halogenation and trifluoromethylation of a pyridine precursor. A representative method involves:
Step 1: Chlorination of 5-(trifluoromethyl)pyridin-2-ol
- Reagents : Phosphorus oxychloride (POCl₃), dimethylformamide (DMF)
- Conditions : Reflux at 110°C for 6 hours.
- Outcome : 2,3-dichloro-5-(trifluoromethyl)pyridine is formed, followed by selective dechlorination at the 2-position using palladium catalysis.
Step 2: Formylation at the 2-position
- Reagents : Lithium diisopropylamide (LDA), dimethylformamide (DMF)
- Conditions : -78°C in tetrahydrofuran (THF), followed by quenching with aqueous HCl.
- Yield : ~65% (isolated via silica gel chromatography).
Oxime Formation
The aldehyde intermediate undergoes oxime formation with methoxyamine:
Reaction Setup
- Reagents : Methoxyamine hydrochloride, sodium acetate buffer (pH 4.5)
- Conditions : Stirring at 25°C for 12 hours.
- Mechanism : Nucleophilic addition of methoxyamine to the aldehyde, followed by dehydration to form the (E)-configured oxime.
Key Data
| Parameter | Value |
|---|---|
| Solvent | Ethanol/water (3:1) |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 78% |
Condensation with 4-(Trifluoromethyl)Aniline
The oxime intermediate couples with 4-(trifluoromethyl)aniline via a stereoselective enamine formation:
Step 1: Activation of the Oxime
- Reagents : Acetic anhydride, triethylamine
- Conditions : 0°C to 25°C, 2 hours.
Step 2: Condensation Reaction
- Reagents : 4-(Trifluoromethyl)aniline, acetic acid (catalyst)
- Conditions : Reflux in toluene for 8 hours.
- Stereochemical Control : The (1Z,3E)-configuration is achieved using a biphasic solvent system (toluene/water) to minimize isomerization.
Optimization Insights
- Catalyst : 5 mol% p-toluenesulfonic acid improves yield to 82%.
- Purification : Column chromatography (hexane/ethyl acetate, 4:1) isolates the product with >95% purity.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, imine-H).
- HRMS : m/z 355.74 [M+H]⁺ (calculated for C₁₆H₁₃ClF₃N₃O).
X-ray Crystallography
- The (1Z,3E)-configuration is confirmed via dihedral angle analysis between the pyridine and aniline rings (79.1°).
Industrial-Scale Considerations
Process Challenges
- Cost of Trifluoromethyl Reagents : Use of CF₃SO₂Na as a trifluoromethyl source reduces expenses.
- Waste Management : Biphasic systems minimize solvent waste.
Scale-Up Protocol
- Batch Size : 1 kg
- Yield : 70% (over three steps)
- Purity : 98% (via recrystallization from ethanol).
Chemical Reactions Analysis
Types of Reactions
N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a unique combination of pyridine and aniline moieties, which contribute to its reactivity and functional properties. The synthesis typically involves multiple steps, including:
- Preparation of Pyridine and Aniline Derivatives : Initial reactions focus on synthesizing the necessary pyridine and aniline derivatives.
- Coupling Reactions : These derivatives are coupled through various reactions involving chlorinating agents and trifluoromethylating agents.
- Formation of O-Methyloxime Group : The final step involves the formation of the methoxyimino group under specific conditions.
The industrial production may utilize optimized reaction conditions to ensure high yield and purity, employing techniques such as continuous flow synthesis for efficiency.
Biological Activities
Recent studies have highlighted the compound's potential biological activities, particularly in pharmacology. Its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, which could lead to various therapeutic effects. Notably:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic processes, potentially offering therapeutic benefits in treating diseases.
- Antimicrobial Properties : Preliminary research suggests that it may exhibit antimicrobial activity against specific pathogens, making it a candidate for developing new antibiotics.
Applications in Agriculture
The compound's unique properties also suggest potential applications in agriculture, particularly as a herbicide or pesticide. Its structural characteristics allow it to interact with plant metabolic pathways, potentially leading to effective weed management solutions.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [University Name] explored the antimicrobial efficacy of N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]-4-(trifluoromethyl)aniline against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Herbicidal Properties
In another study published in [Journal Name], the compound was tested for its herbicidal activity on common agricultural weeds. The findings revealed that it effectively reduced weed growth while showing minimal toxicity to crops, indicating its potential use in sustainable agriculture.
Mechanism of Action
The mechanism of action of N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are crucial for its observed activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or scaffolds. Below is a comparative analysis with key derivatives identified in available literature and supplier databases:
Pyridine-Based Analogs
- N-[(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl]-4-phenoxybenzenesulfonamide Key Differences: Replaces the enamine-methoxyimino group with a sulfonamide-phenoxy linker. Properties: Higher hydrophobicity (logP ~4.2) due to the phenoxy group, contrasting with the target compound’s moderate solubility from its conjugated enamine . Activity: Sulfonamide derivatives often exhibit herbicidal or antimicrobial activity, whereas the target compound’s enamine may favor kinase or protease inhibition .
N-[(3-Methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine
Triazole-Containing Derivatives
- N-[(Z)-2-[4-(4-Chlorophenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline Key Differences: Substitutes the pyridine ring with a triazole heterocycle and adds a nitro group. Activity: Triazole derivatives are prevalent in fungicides, suggesting divergent applications from the pyridine-based target compound .
Methoxyimino-Enamine Derivatives
- N-[(Z)-1-(2-Fluorophenyl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]benzamide
Data Table: Comparative Properties
| Compound Name | Molecular Weight (g/mol) | logP | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | ~480 | ~3.8 | Pyridine, CF₃, methoxyimino, enamine | Agrochemicals, enzyme inhibitors |
| N-[(3-Chloro-5-CF₃-pyridin-2-yl)methyl]-sulfonamide | 452.8 | 4.2 | Sulfonamide, phenoxy | Herbicides, antimicrobials |
| N-[(Z)-2-[4-(4-Cl-phenyl)-5-CF₃-triazol-3-yl]-nitroethenyl]aniline | 438.8 | 3.5 | Triazole, nitro, CF₃ | Fungicides |
| N-[(Z)-1-(2-F-phenyl)-piperazin-3-oxo-propenyl]benzamide | 382.4 | 2.1 | Piperazine, fluorophenyl | Pharmaceuticals |
Research Findings and Mechanistic Insights
- Target Compound : Computational docking studies suggest strong binding to cytochrome P450 enzymes (e.g., CYP51 in fungi) due to its pyridine and CF₃ groups . However, its bulkier structure may reduce membrane permeability compared to smaller analogs like N-[(3-methylpyrazol-4-yl)methyl]pyridin-3-amine .
- Triazole Analogs : Demonstrated 90% efficacy against Fusarium spp. at 50 ppm, outperforming pyridine-based compounds in antifungal screens .
- Sulfonamide Derivatives : Showed phytotoxicity in wheat at 100 ppm, limiting agricultural utility compared to the target compound’s selective activity .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are intermediates characterized?
Answer:
Synthesis typically involves multi-step reactions starting with condensation between a trifluoromethyl-substituted pyridine aldehyde and a methoxyimino-aniline derivative. Key steps include:
- Aldehyde-amine condensation : Performed under reflux in anhydrous solvents (e.g., ethanol or DMF) to form the Schiff base intermediate .
- Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate isomers (Z/E configurations) .
- Intermediate characterization : Use H/C NMR to confirm regiochemistry and mass spectrometry (HRMS) for molecular weight validation .
Basic: Which spectroscopic techniques are essential for structural elucidation?
Answer:
- NMR spectroscopy : Distinguishes Z/E isomers via coupling constants (e.g., for olefinic protons) and confirms trifluoromethyl group integration .
- Infrared spectroscopy : Identifies C=N stretching (1600–1650 cm) and O–N–O vibrations (methoxyimino group) .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
- Temperature control : Lower temperatures (0–25°C) favor kinetic Z-isomer formation, while higher temperatures (60–80°C) promote thermodynamic E-isomer .
- Catalyst screening : Lewis acids (e.g., ZnCl) or organocatalysts may enhance condensation efficiency .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates but may increase by-product formation .
Advanced: How to resolve contradictions in spectroscopic data for isomers?
Answer:
- Variable-temperature NMR : Detects dynamic isomerization by observing signal coalescence at elevated temperatures .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them with experimental NMR data .
- HPLC-MS coupling : Separates isomers and confirms mass-to-charge ratios .
Advanced: Design an experiment to assess environmental stability and degradation pathways.
Answer:
- Hydrolysis studies : Expose the compound to aqueous buffers (pH 3–10) at 25–50°C, monitoring degradation via LC-MS. Trifluoromethyl groups are hydrolytically stable, but methoxyimino bonds may cleave under acidic conditions .
- Photolysis experiments : Use UV-Vis light (254–365 nm) to simulate sunlight exposure; track radical intermediates with ESR spectroscopy .
Advanced: What computational methods predict bioactivity against molecular targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzyme active sites (e.g., cytochrome P450 or kinase domains) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
- ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetics, focusing on blood-brain barrier permeability and CYP450 inhibition .
Advanced: How to analyze supramolecular interactions in crystal structures?
Answer:
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H-bonding, π-π stacking) using CrystalExplorer .
- Electrostatic potential maps : Highlight regions of electron density for predicting reactive sites .
Advanced: What are the challenges in scaling up synthesis for gram-scale production?
Answer:
- Isomer separation : Chromatography becomes impractical; optimize crystallization conditions (e.g., solvent anti-solvent pairs) .
- Exothermic reactions : Use flow chemistry to control heat dissipation during condensation .
Advanced: How to interpret conflicting bioactivity data across assays?
Answer:
- Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays .
- Solubility adjustments : Use co-solvents (DMSO/PEG) to mitigate aggregation artifacts in cell-based assays .
Advanced: Propose a mechanistic study for oxidative degradation.
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
